molecular formula C9H5F3S B3046169 Benzo[b]thiophene, 4-(trifluoromethyl)- CAS No. 120568-06-1

Benzo[b]thiophene, 4-(trifluoromethyl)-

Cat. No. B3046169
CAS RN: 120568-06-1
M. Wt: 202.2 g/mol
InChI Key: RVGWMMADPYJFKV-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 4-(trifluoromethyl)- is an aromatic organic compound . It is a derivative of benzothiophene, which is a five-membered ring made up of one sulfur as heteroatom with the formula C8H6S .


Synthesis Analysis

The synthesis of benzo[b]thiophenes can be achieved through an aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Molecular Structure Analysis

The molecular structure of benzo[b]thiophene, 4-(trifluoromethyl)- is similar to that of benzothiophene, which is a five-membered ring made up of one sulfur as heteroatom .


Chemical Reactions Analysis

An approach for the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes has been reported . Upon the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, the S-migration process was rationalized to lead to the products .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives have been studied . The characterization was determined by FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV) and density functional theory (DFT) calculations .

Mechanism of Action

While the exact mechanism of action for Benzo[b]thiophene, 4-(trifluoromethyl)- is not specified, thiophene-based analogs have been found to have a variety of biological effects . They are used in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Safety and Hazards

While specific safety and hazards information for Benzo[b]thiophene, 4-(trifluoromethyl)- is not available, it is generally advised to avoid contact with skin and eyes and avoid formation of dust and aerosols when handling similar compounds .

Future Directions

The synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides is a promising area of research . This method allows for the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

properties

IUPAC Name

4-(trifluoromethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3S/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGWMMADPYJFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619076
Record name 4-(Trifluoromethyl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120568-06-1
Record name 4-(Trifluoromethyl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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